![molecular formula C19H27F3N2O6 B1657391 Vildagliptin Carboxy Acid Metabolite Trifluoroacetate CAS No. 565453-41-0](/img/structure/B1657391.png)
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate
Vue d'ensemble
Description
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is the major metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor vildagliptin . It is formed from the hydrolysis of the cyano group on vildagliptin . It has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells .
Synthesis Analysis
The synthesis of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate involves the hydrolysis of the cyano group on vildagliptin . More detailed information about the synthesis process can be found in specific scientific literature .Molecular Structure Analysis
The molecular formula of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is C17H26N2O4 • CF3COOH . The InChi Code is InChI=1S/C17H26N2O4.C2HF3O2/c20-14 (19-3-1-2-13 (19)15 (21)22)9-18-16-5-11-4-12 (6-16)8-17 (23,7-11)10-16;3-2 (4,5)1 (6)7/h11-13,18,23H,1-10H2, (H,21,22); (H,6,7)/t11?,12?,13-,16-,17-;/m0./s1 .Chemical Reactions Analysis
The major chemical reaction involved in the formation of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is the hydrolysis of the cyano group on vildagliptin . Further details about the chemical reactions can be found in the relevant scientific literature .Applications De Recherche Scientifique
Pharmacokinetics in Renal Impairment
Vildagliptin Carboxy Acid Metabolite has been studied for its pharmacokinetics in the context of renal impairment . The research used a 5/6 nephrectomized rat model to simulate chronic renal failure patients. The study found that renal impairment led to increased plasma exposure to the dipeptidyl peptidase 4 inhibitor vildagliptin and its major metabolite .
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Vildagliptin Carboxy Acid Metabolite is the major metabolite of the DPP-4 inhibitor vildagliptin . It has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells . DPP-4 is a transmembrane cell surface aminopeptidase, which is widely expressed in liver, kidney, lung, intestine and other tissues .
Treatment of Type 2 Diabetes
Vildagliptin, from which the Vildagliptin Carboxy Acid Metabolite is derived, is used clinically alone or in combination with metformin for the treatment of type 2 diabetes . It works by inhibiting DPP-4, which can rapidly inactivate insulin-like glucagon-like peptide 1 (GLP-1) and glucose-dependent insulin polypeptide (GIP), both indispensable components involved in the physiological control of insulin release and the regulation of blood glucose .
Metabolism Study
Vildagliptin is mainly metabolized into the carboxylic acid metabolite M20.7 through cyanide hydrolysis catalyzed by DPPs in humans . The urine recovery rates of the parent drug and M20.7 were 23% and 50%, respectively .
Study on Uremic Toxins
The large increase in plasma exposure of M20.7 could be attributed to the accumulation of uremic toxins in chronic renal failure patients, which inhibited OAT3 activity and blocked renal excretion of M20.7 .
Effect on Glomerular Filtration
Vildagliptin, with high permeability, showed a slight increase in plasma exposure due to reduced glomerular filtration .
Mécanisme D'action
Target of Action
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate, also known as (2S)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a transmembrane cell surface aminopeptidase, widely expressed in liver, kidney, lung, intestine and other tissues . It plays a crucial role in the regulation of blood glucose levels .
Mode of Action
Vildagliptin selectively inhibits the DPP-4 enzyme, preventing the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These are incretin hormones that promote insulin secretion and regulate blood glucose levels . By inhibiting DPP-4, vildagliptin elevates the levels of GLP-1 and GIP, resulting in improved glycemic control .
Biochemical Pathways
The primary metabolic pathway for vildagliptin is hydrolysis at the cyano moiety to form a carboxylic acid metabolite, LAY151 . This hydrolysis is catalyzed by DPPs, including DPP-4 . The elevated levels of GLP-1 and GIP due to DPP-4 inhibition enhance insulin secretion and regulate blood glucose levels .
Pharmacokinetics
Vildagliptin is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins (9.3%) and distributes extensively into extravascular spaces . Renal clearance of vildagliptin accounts for 33% of the total body clearance . Vildagliptin is mainly metabolized into the carboxylic acid metabolite M20.7 through cyanide hydrolysis . The urine recovery rates of the parent drug and M20.7 were 23% and 50%, respectively .
Result of Action
The inhibition of DPP-4 by vildagliptin leads to increased levels of GLP-1 and GIP, resulting in improved glycemic control . This results in improved beta-cell function and regulation of blood glucose .
Action Environment
Renal impairment can lead to increased plasma exposure to vildagliptin and its major metabolite, M20.7 . In patients with severe renal impairment, vildagliptin showed increased plasma levels by 45.8%, and M20.7 by 7.51 times . The accumulation of uremic toxins in chronic renal failure (CRF) patients inhibits organic anion transporter 3 (OAT3) activity and blocks renal excretion of M20.7 . Vildagliptin, with high permeability, shows a slight increase in plasma exposure due to reduced glomerular filtration .
Safety and Hazards
Orientations Futures
The future directions of research on Vildagliptin Carboxy Acid Metabolite Trifluoroacetate could involve further investigation into its pharmacokinetics in the context of renal impairment . This could help to clarify the mechanism of renal impairment leading to different degrees of increased plasma exposure to this compound .
Propriétés
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSYESQESYWANO-CSDSSYKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
565453-41-0 | |
Record name | L-Proline, N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-, mono(trifluoroacetate) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565453-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.